Home > Products > Screening Compounds P17519 > rac-Rotigotine Hydrochloride
rac-Rotigotine Hydrochloride - 102120-99-0

rac-Rotigotine Hydrochloride

Catalog Number: EVT-252996
CAS Number: 102120-99-0
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rac-Rotigotine Hydrochloride is a synthetic compound belonging to the class of non-ergoline dopamine agonists. [, , ] While it exhibits pharmacological activity, this analysis will focus solely on its scientific research applications.

Rasagiline Mesylate

  • Relevance: Rasagiline mesylate and rac-rotigotine hydrochloride are commonly prescribed together for the treatment of Parkinson’s disease. [] A UV spectroscopic method has been developed for the simultaneous estimation of both compounds. []

R-Terbutaline Hydrochloride

  • Compound Description: R-terbutaline hydrochloride is the pharmacologically active enantiomer of terbutaline, a β2-adrenoceptor agonist. It is used to treat asthma and chronic obstructive pulmonary disease (COPD). []
  • Relevance: Like rac-rotigotine hydrochloride, R-terbutaline hydrochloride is a chiral molecule. [] The synthesis and pharmacological activity of R-terbutaline hydrochloride highlight the importance of chirality in drug development, a concept also relevant to rac-rotigotine hydrochloride, which exists as a racemic mixture. []
Source and Classification

rac-Rotigotine Hydrochloride is classified as a dopamine agonist and is derived from the thienylacetic acid structure. It is notable for its ability to mimic the action of dopamine in the brain, which is crucial for regulating movement and coordination. This compound is synthesized through various chemical processes and has been extensively studied for its pharmacological properties.

Synthesis Analysis

The synthesis of rac-Rotigotine Hydrochloride involves several key steps:

  1. Reductive Amination: This is the primary method for synthesizing rac-Rotigotine from precursor compounds. It typically involves the reaction between a phenolic amine and thienylacetic acid in the presence of reducing agents such as sodium borohydride .
  2. Salification: The base form of rac-Rotigotine can be converted into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the solubility and stability of the compound .
  3. Crystallization: The final product can be purified by crystallization techniques using solvents like ethanol and ethyl acetate to obtain different crystalline forms (Form A and Form B) characterized by distinct physical properties .

The synthesis process emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of rac-Rotigotine Hydrochloride consists of a thienyl group attached to a propylamine chain, with a hydroxyl group contributing to its pharmacological activity. The stereochemistry of rac-Rotigotine indicates that it exists as a racemic mixture, containing equal parts of both enantiomers.

  • Molecular Formula: C19H26ClNOSC_{19}H_{26}ClNOS
  • Key Functional Groups:
    • Thienyl ring
    • Propylamine side chain
    • Hydroxyl group

The compound's structure allows it to interact effectively with dopamine receptors due to its spatial configuration, which is crucial for binding affinity and selectivity .

Chemical Reactions Analysis

rac-Rotigotine Hydrochloride can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Although less common, reduction reactions can occur under specific conditions using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: These involve replacing one functional group with another, which can modify the compound's pharmacological properties.

The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied .

Mechanism of Action

The mechanism of action of rac-Rotigotine Hydrochloride is primarily through its agonistic effects on dopamine receptors:

  • Dopamine Receptor Activation: It acts as a full agonist at D2 receptors while also exhibiting partial agonism at 5-HT1A receptors and antagonistic properties at α2B-adrenergic receptors. This multifaceted activity influences various neurotransmitter pathways involved in motor control and reward systems .
  • Pharmacokinetics: The drug is administered via transdermal patches, allowing for continuous delivery over 24 hours. This method enhances bioavailability and maintains stable plasma levels, which is critical for managing symptoms in Parkinson's disease patients.
Physical and Chemical Properties Analysis

The physical and chemical properties of rac-Rotigotine Hydrochloride include:

These properties are essential for determining appropriate formulation strategies in pharmaceutical applications .

Applications

rac-Rotigotine Hydrochloride has several scientific applications:

  1. Therapeutic Use: Primarily used in treating Parkinson's disease and restless legs syndrome due to its dopaminergic activity.
  2. Research Applications: Utilized in pharmacokinetic studies to understand drug metabolism better.
  3. Analytical Chemistry: Serves as a reference standard in studies assessing the pharmacological profiles of similar compounds.
  4. Pharmaceutical Development: Investigated for improving formulations that enhance drug stability and efficacy.

Given its broad spectrum of action on dopamine receptors, rac-Rotigotine continues to be an important subject of study in both clinical and research settings .

Synthesis and Development of rac-Rotigotine Hydrochloride [2] [6] [8]

Racemic Synthesis Methodologies and Stereochemical Considerations

The synthesis of rac-rotigotine hydrochloride involves a multi-step sequence designed to construct its characteristic aminotetralin backbone with thienylethyl and propyl substituents. The primary industrial route begins with the demethylation of 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene using 48% hydrobromic acid (HBr), yielding 2-N-propyl-5-hydroxy tetraline hydrobromide [1]. Subsequent reductive amination introduces the thienylethyl moiety via reaction with 2-thienylacetic acid-sodium borohydride complex in aprotic solvents (e.g., toluene) at 80–90°C [1] [6]. The final stage involves salification through hydrochloride treatment and purification via recrystallization from ethanol-ethyl acetate mixtures, which enhances enantiomeric excess (ee) from 0.94 to 0.98 [1].

A critical stereochemical challenge arises from rotigotine’s chiral center at the C6 position of the tetralin structure. Racemic mixtures (designated rac-rotigotine or N-0437) consist of equimolar (+) and (-) enantiomers, with the S-enantiomer (N-0923) exhibiting superior dopaminergic activity [2] [8]. Crystallization techniques are employed to isolate the pharmacologically active S-form, though the racemic hydrochloride salt remains valuable for metabolic and receptor studies. Polymorphism control is essential, as two crystalline forms exist: Form I (mp: 97°C ± 2°C) and Form II (more stable at room temperature). Unexpected crystallization in early transdermal patches necessitated reformulation to stabilize the amorphous state [6] [7].

Table 1: Key Synthetic Methods for rac-Rotigotine Hydrochloride

StepReagents/ConditionsIntermediate/ProductYield/Purity Enhancement
Demethylation48% HBr, reflux2-N-Propyl-5-hydroxy tetraline hydrobromideHydrobromide salt precipitation
Reductive Amination2-Thienylacetic acid, NaBH₄, toluene, 80–90°CN-Propyl-N-(thienylethyl)aminotetralin free baseAprotic solvent minimizes byproducts
SalificationHCl in ethanol-ethyl acetaterac-Rotigotine hydrochlorideRecrystallization increases ee to 0.98
Polymorph ControlAntisolvent crystallizationForm II crystalline baseThermal stability > Form I

Comparative Analysis of Enantiomeric Activity in Preclinical Models

Pharmacological profiling reveals stark differences between rotigotine enantiomers. Radioligand binding assays using [³H]rotigotine demonstrate that the S-enantiomer exhibits 20-100× greater affinity for dopamine receptors than the R-counterpart. Specifically, S-rotigotine shows Kis of 0.71 nM for D3, 4–15 nM for D2/D4/D5, and 83 nM for D1 receptors, while R-rotigotine has >100-fold reduced potency at D2/D3 sites [8] [10]. Functionally, S-rotigotine acts as a full agonist at all dopamine receptors, with pEC₅₀ values of 9.0 (D1), 9.4 (D2), and 9.7 (D3), whereas the R-enantiomer displays weak partial agonism [1] [10].

In vivo studies in Parkinsonian models highlight this divergence. Subcutaneous S-rotigotine (0.035–0.35 mg/kg) induces dose-dependent contralateral turning in 6-OHDA-lesioned rats, whereas equivalent R-enantiomer doses produce negligible effects [8]. Neuroprotective assays in primary mesencephalic cells further differentiate enantiomers: S-rotigotine (0.01 μM) significantly reduces rotenone-induced reactive oxygen species (ROS) and cell death, while the R-form requires 10× higher concentrations for modest protection [4] [8]. This enantioselectivity underpins the clinical preference for S-rotigotine, though racemic mixtures remain useful tools for studying metabolic chiral inversion.

Table 2: Enantioselective Receptor Binding and Functional Activity

ParameterS-(-)-RotigotineR-(+)-RotigotineAssay System
D3 Ki (nM)0.71>100[³H]Rotigotine binding
D2 Ki (nM)4–15>500[³H]Spiperone displacement
D1 pEC₅₀9.0<6.0cAMP accumulation
Turning BehaviorEC₅₀ = 0.1 mg/kgInactive at 0.35 mg/kg6-OHDA rat model
NeuroprotectionSignificant at 0.01 μMMinimal at 0.1 μMMesencephalic cells + rotenone

Optimization of Transdermal Delivery Formulations

The development of transdermal rac-rotigotine faced unique challenges due to crystallization tendencies and skin permeability requirements. Early matrix patches utilized silicone adhesives loaded with rotigotine free base, but crystallization during storage (notably Form II) reduced drug release kinetics [7] [9]. Reformulation focused on solid dispersion systems incorporating polyvinylpyrrolidone (PVP) as a crystallization inhibitor. PVP at 20–40% (w/w) disrupts molecular ordering via hydrogen bonding between the carbonyl group of PVP and the phenolic OH of rotigotine, extending amorphous stability to >24 months at 25°C [7].

Microreservoir-type patches further improved delivery, encapsulating drug-PVP dispersions within polysiloxane microdomains. This design achieves zero-order release kinetics over 24 hours, with flux rates of 50 μg/cm²/h through human skin ex vivo [9]. Comparative studies show silicone adhesives outperform acrylics due to better compatibility with rotigotine’s logP of 3.9, while permeation enhancers like glycerol monooleate increase steady-state plasma concentrations (Cₘₐₓ: 0.215 ng/mL; tₘₐₓ: 16 h) [5] [9]. Accelerated stability testing (40°C/75% RH) confirms that PVP-containing patches maintain >95% amorphous content after 6 months, critical for commercial viability [7].

Table 3: Transdermal Formulation Strategies and Performance

ApproachKey ComponentsCritical ParametersAdvantages
Matrix PatchSilicone adhesive, rotigotine free baseDrug load: 1.125–27 mg/patch; Crystallization at 25°CSimple manufacturing
PVP Solid Dispersion30% PVP K30, ethanol castingTg: 75°C; Inhibition of Form II nucleationStability >24 months
MicroreservoirPVP dispersion in polysiloxaneFlux: 50 μg/cm²/h; Release kinetics: zero-orderPrevents "drug burst" effect
Permeation EnhancementGlycerol monooleate (5%)Cₘₐₓ: 0.215 ng/mL; tₘₐₓ: 16 h2.5× higher bioavailability vs. passive

Properties

CAS Number

102120-99-0

Product Name

rac-Rotigotine Hydrochloride

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H

InChI Key

CEXBONHIOKGWNU-UHFFFAOYSA-N

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Synonyms

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.